4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a phenoxy group at the 6-position and a 3,5-dimethylpyrazol-1-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine typically involves the following steps:
Formation of 3,5-Dimethylpyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.
Synthesis of 4-(3,5-Dimethylpyrazol-1-yl)pyrimidine: This intermediate can be synthesized by reacting 3,5-dimethylpyrazole with a suitable pyrimidine precursor under appropriate conditions.
Introduction of the Phenoxy Group: The final step involves the substitution of a phenoxy group at the 6-position of the pyrimidine ring, which can be accomplished using phenol and a suitable activating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenoxy and pyrazolyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Agricultural Chemistry: It is used as a nitrification inhibitor to suppress soil-nitrifier activity and decrease nitrogen losses.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazines: These compounds share a similar pyrazolyl group and exhibit unique electronic properties.
3,5-Dimethylpyrazole: A simpler analog that serves as a precursor in the synthesis of more complex heterocyclic systems.
Uniqueness
4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolyl and phenoxy group on a pyrimidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-phenoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-8-12(2)19(18-11)14-9-15(17-10-16-14)20-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZORPCLZUJLPSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.